3-(3,3-Dimethylbutylthio)-1,2propanediol
Description
3-(3,3-Dimethylbutylthio)-1,2-propanediol is a sulfur-containing derivative of 1,2-propanediol (propylene glycol), where a 3,3-dimethylbutylthio group replaces one hydroxyl hydrogen. For instance, sulfur-containing diols often exhibit higher lipophilicity compared to hydroxyl- or amino-substituted variants, impacting their utility in surfactants or pharmaceutical intermediates .
Properties
Molecular Formula |
C9H20O2S |
|---|---|
Molecular Weight |
192.32 g/mol |
IUPAC Name |
3-(3,3-dimethylbutylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C9H20O2S/c1-9(2,3)4-5-12-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
BEJAIBIDAVSTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCSCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the 1,2-propanediol backbone significantly influences properties:
Key Observations :
- Lipophilicity: Thioether and amino groups increase lipophilicity compared to hydroxyl groups, enhancing solubility in non-polar matrices. For example, 3-(diethylamino)-1,2-propanediol is used in lipid-based drug delivery systems , while sulfur-containing variants may serve as phase-transfer catalysts.
- Toxicity: While propylene glycol is non-toxic (LD₅₀ > 20 g/kg in rats), phenylamino derivatives like 3-(phenylamino)-1,2-propanediol are implicated in toxic syndromes (e.g., TOS), likely due to metabolic conversion to reactive intermediates .
- Industrial Applications: Propylene glycol dominates in food and pharmaceutical industries due to safety and biodegradability , whereas amino/thio derivatives are niche intermediates.
Solubility and Hydrogen Bonding
Propylene glycol’s high polarity (dipole moment ~2.8 D) and hydrogen-bonding capacity make it miscible with water . Thioether derivatives, however, exhibit reduced hydrogen bonding due to sulfur’s lower electronegativity, leading to lower aqueous solubility. For example, 3-(methylthio)-1-propanol (a related sulfur compound) partitions into organic phases in extraction systems .
Preparation Methods
Reaction Mechanism and Conditions
The thiol group in 3,3-dimethylbutanethiol (pKa ~10) is deprotonated by a strong base (e.g., NaOH, NaH), generating a thiolate ion that attacks the electrophilic carbon in 3-chloro-1,2-propanediol. The reaction proceeds via an SN2 mechanism, yielding 3-(3,3-dimethylbutylthio)-1,2-propanediol and HCl.
Proposed Protocol:
-
Molar Ratio: 1:1.2 (3-chloro-1,2-propanediol : 3,3-dimethylbutanethiol)
-
Base: Sodium methoxide (1.5 equiv)
-
Solvent: Methanol/water (4:1 v/v)
-
Temperature: 25–40°C, 6–12 hours
-
Workup: Neutralization with HCl, extraction with ethyl acetate, rotary evaporation
Hypothetical Yield: 70–85% (GC purity >95%). Excess thiol ensures complete substitution, while aqueous methanol enhances solubility.
Epoxide Ring-Opening with 3,3-Dimethylbutanethiol
An alternative approach involves the ring-opening of glycidol (2,3-epoxy-1-propanol) with 3,3-dimethylbutanethiol. This method leverages the reactivity of epoxides toward nucleophiles, forming vicinal diols with thioether linkages.
Reaction Optimization
Epoxide ring-opening is regioselective, with the thiolate preferentially attacking the less hindered carbon. Acidic or basic conditions influence the mechanism:
-
Basic Conditions (e.g., K2CO3): Promotes SN2 attack at the terminal carbon.
-
Acidic Conditions (e.g., H2SO4): Protonates the epoxide, favoring carbocation formation and SN1-like attack.
Proposed Protocol:
-
Molar Ratio: 1:1.1 (glycidol : 3,3-dimethylbutanethiol)
-
Catalyst: Triethylamine (10 mol%)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0–25°C, 4–8 hours
-
Workup: Quench with water, extract with dichloromethane, silica gel chromatography
Hypothetical Yield: 60–75% (NMR purity >90%). Side products include disulfides from thiol oxidation, mitigated by inert atmosphere.
Thiol-Ene Click Chemistry
Thiol-ene reactions offer a modern, efficient pathway for constructing C–S bonds under mild conditions. While traditionally used for polymer crosslinking, this method can be adapted for small-molecule synthesis.
Photoinitiated Coupling
A radical-mediated process couples 3,3-dimethylbutanethiol with allyl glycidyl ether, followed by hydrolysis to the diol:
-
Thiol-Ene Reaction:
-
Reagents: Allyl glycidyl ether, 3,3-dimethylbutanethiol, 2,2-dimethoxy-2-phenylacetophenone (photoinitiator)
-
Conditions: UV light (365 nm), RT, 2 hours
-
Product: 3-(3,3-Dimethylbutylthio)-1,2-epoxypropane
-
-
Epoxide Hydrolysis:
-
Reagents: H2SO4 (0.1 M), H2O
-
Conditions: 50°C, 3 hours
-
Hypothetical Yield: 80–90% overall (HPLC purity >98%). Advantages include regioselectivity and minimal byproducts.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Epoxide Ring-Opening | Thiol-Ene Chemistry |
|---|---|---|---|
| Yield | 70–85% | 60–75% | 80–90% |
| Purity | >95% (GC) | >90% (NMR) | >98% (HPLC) |
| Reaction Time | 6–12 h | 4–8 h | 2 h + 3 h hydrolysis |
| Byproducts | Chloride salts | Disulfides | None significant |
| Scalability | Industrial-friendly | Moderate | Requires UV setup |
Challenges and Mitigation Strategies
-
Thiol Oxidation: Use of inert atmosphere (N2/Ar) and antioxidants (e.g., BHT) prevents disulfide formation.
-
Regioselectivity in Epoxide Opening: Bulkier bases (e.g., DBU) favor attack at the less hindered carbon.
-
Purification: Silica gel chromatography or distillation removes unreacted thiol and oligomers.
Q & A
Basic: What are the established synthetic routes for 3-(3,3-Dimethylbutylthio)-1,2-propanediol, and what reaction conditions optimize yield?
Methodological Answer:
The compound is synthesized via nucleophilic substitution, where 3,3-dimethyl-1-butanethiol reacts with a propanediol derivative (e.g., epoxide or tosylated intermediate). Key conditions:
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Temperature: 60–80°C balances reaction rate and side-product suppression.
- Catalysis: K₂CO₃ or NaOH as a base improves thiolate ion generation.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >85% yield .
Example Optimization Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes Sₙ2 kinetics |
| Reaction Temperature | 70°C | Reduces byproduct formation |
| Base | K₂CO₃ (2 equiv) | Enhances nucleophilicity |
Basic: Which spectroscopic techniques are most effective for characterizing 3-(3,3-Dimethylbutylthio)-1,2-propanediol?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the propanediol backbone (δ 3.5–4.5 ppm) and dimethylbutylthio group (δ 1.0–1.5 ppm for CH₃). Compare with analogs like 3-(methylthio)-1,2-propanediol .
- IR Spectroscopy: O-H stretches (~3400 cm⁻¹) and C-S bonds (~700 cm⁻¹) confirm functional groups.
- Mass Spectrometry: Electron ionization (EI-MS) identifies molecular ions (e.g., [M+H]⁺ at m/z 208) and fragmentation patterns .
Basic: How can researchers assess the purity of 3-(3,3-Dimethylbutylthio)-1,2-propanediol?
Methodological Answer:
- HPLC: Use a C18 column with a water/acetonitrile gradient (retention time ~8.2 min). Monitor UV absorption at 210 nm.
- Melting Point: Compare observed mp (e.g., 92–94°C) with literature values.
- Elemental Analysis: Validate C, H, and S content (theoretical: C 52.3%, H 8.7%, S 14.7%) .
Advanced: How can conflicting metabolic pathway data for this compound be resolved across microbial models?
Methodological Answer:
- Isotopic Labeling: Use ¹³C-labeled propanediol to track carbon flux in anaerobic/aerobic cultures (e.g., Salmonella spp.).
- Genetic Knockouts: Test mutant strains lacking specific dehydrogenases (e.g., pduQ) to identify key enzymes.
- Metabolite Profiling: LC-MS detects intermediates like propionate or n-propanol, which vary with microbial species .
Example Metabolic Byproducts:
| Organism | Major Metabolites | Experimental Conditions |
|---|---|---|
| S. typhimurium | Propionate, n-propanol | Anaerobic, 37°C |
| K. pneumoniae | Acetate, CO₂ | Aerobic, pH 7.0 |
Advanced: What strategies mitigate oxidative degradation of the thioether group during storage?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C under varying pH (2–12) for 4 weeks. Monitor degradation via HPLC.
- Antioxidants: Add 0.1% BHT or ascorbic acid to acidic formulations.
- Packaging: Use amber vials with nitrogen headspace to reduce photooxidation .
Advanced: How does the thioether moiety influence surfactant properties in aqueous systems?
Methodological Answer:
- Critical Micelle Concentration (CMC): Measure via surface tension (du Noüy ring method). Expect CMC ~0.5 mM due to increased hydrophobicity.
- Thermal Stability: TGA shows decomposition >200°C, suitable for high-temperature applications.
- Comparative Analysis: Benchmark against non-thioether analogs (e.g., 3-(decyloxy)-1,2-propanediol) to isolate sulfur’s effects .
Basic: What solvents are optimal for recrystallizing 3-(3,3-Dimethylbutylthio)-1,2-propanediol?
Methodological Answer:
- Ethanol/Water (1:3): Yields high-purity crystals (mp 92–94°C).
- Diethyl Ether: Effective for small-scale purification.
- Crystallization Monitoring: Use polarized light microscopy to assess crystal morphology .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate S-atom nucleophilicity.
- Reactivity Descriptors: Compute Fukui indices to identify susceptible sites for electrophilic attack.
- Validation: Compare predicted vs. experimental reaction rates with benzyl bromide .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves and goggles due to mild skin/eye irritation potential.
- Ventilation: Work in a fume hood to avoid inhalation of dust.
- Waste Disposal: Neutralize with 10% NaOH before aqueous disposal .
Advanced: How can researchers optimize enantiomeric purity for chiral derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
